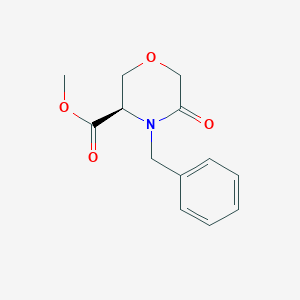

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

説明

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate is an organic compound with a complex structure that includes a morpholine ring, a benzyl group, and a methyl ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl-substituted morpholine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or benzyl derivatives .

科学的研究の応用

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

作用機序

The mechanism of action of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Similar compounds to Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate include other morpholine derivatives and benzyl-substituted esters. Examples include:

- Methyl 4-benzyl-3-morpholinecarboxylate

- Ethyl 4-benzyl-5-oxo-3-morpholinecarboxylate

- Benzyl 4-morpholinecarboxylate .

Uniqueness

What sets Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

生物活性

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a morpholine ring and a benzyl substituent, suggest potential biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 249.26 g/mol

- Melting Point : 177–178 °C

- Solubility : Slightly soluble in water (approximately 4.5 g/L at 25 °C)

The compound is characterized by its five-membered oxo group and a carboxylate moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to various physiological effects. Research indicates that it may influence pathways related to inflammation, pain modulation, and possibly neuroprotection due to its structural similarities with known bioactive compounds .

Enzyme Interactions

Studies have shown that this compound can interact with key enzymes involved in metabolic processes. For instance, it may serve as a substrate or inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction could impact the pharmacokinetics of co-administered drugs.

Receptor Modulation

The compound has been investigated for its potential role as a modulator of the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory responses and pain pathways. P2X7 receptor antagonists have shown promise in preclinical studies for treating conditions such as neuropathic pain and neurodegenerative disorders . this compound's structural attributes may facilitate its binding affinity to this receptor.

Case Studies and Research Findings

-

Inflammatory Response Modulation :

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine release in macrophage cultures when exposed to lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications . -

Neuroprotective Effects :

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of intracellular calcium levels, highlighting its potential neuroprotective properties. -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies revealed that this compound exhibits favorable absorption characteristics, with a Log P value indicating moderate lipophilicity, which may enhance its bioavailability when administered orally .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | CHNO | Similar morpholine structure | Different stereochemistry |

| (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid | CHNO | Lacks methyl ester | More polar due to carboxylic acid |

| 3-Morpholinecarboxylic acid, 5-oxo-4-(phenylmethyl) | CHNO | Contains phenylmethyl group | Varies in functional groups |

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinctive chemical reactivity and biological activity.

特性

IUPAC Name |

methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543340 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235639-75-4 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。